molecular formula C23H21ClN4O3 B11193172 N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide

Cat. No.: B11193172
M. Wt: 436.9 g/mol
InChI Key: KBYQAKQMQJGFJT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a chlorobenzyl group

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route can be summarized as follows:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving appropriate precursors.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached to the quinoline core through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the development of new materials and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which imparts specific properties and reactivity, making it valuable for diverse scientific applications.

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide

InChI

InChI=1S/C23H21ClN4O3/c1-14(2)22-26-23(31-27-22)17-11-21(30)28(19-10-6-4-8-16(17)19)13-20(29)25-12-15-7-3-5-9-18(15)24/h3-11,14H,12-13H2,1-2H3,(H,25,29)

InChI Key

KBYQAKQMQJGFJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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